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Introduction
2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound that has garnered

significant interest in various scientific domains, including medicinal chemistry and materials

science. Its structural features, particularly the presence of amino and hydroxyl groups on the

benzothiazole core, make it a versatile molecule with potential applications in the development

of novel therapeutic agents and functional materials. Theoretical and computational studies

play a pivotal role in elucidating the molecular structure, electronic properties, and reactivity of

such compounds, providing valuable insights that can guide experimental research and drug

design efforts.

This technical guide provides an in-depth overview of the theoretical studies on the structure of

2-Amino-6-hydroxybenzothiazole. It summarizes key quantitative data from computational

analyses, details the methodologies employed in these theoretical investigations, and presents

visualizations of the molecular structure and computational workflows.

Molecular Structure and Geometry
The molecular structure of 2-Amino-6-hydroxybenzothiazole has been investigated using

computational methods, primarily Density Functional Theory (DFT). These studies provide
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detailed information about the molecule's geometry, including bond lengths, bond angles, and

dihedral angles. While specific optimized geometry tables for 2-Amino-6-
hydroxybenzothiazole are not readily available in the reviewed literature, a comprehensive

dataset for the closely related derivative, 2-cyano-6-hydroxybenzothiazole, calculated using the

B3LYP functional with a 6-311++G(d,p) basis set, offers valuable insights into the structural

parameters of the benzothiazole core.[1]

Table 1: Selected Optimized Geometrical Parameters for
a 2-Substituted-6-hydroxybenzothiazole Analog (2-
cyano-6-hydroxybenzothiazole)[1]
Bond Lengths (Å)

Atom Pair Bond Length (Å)

S1 - C2 1.76

S1 - C7 1.77

N3 - C2 1.31

N3 - C4 1.40

C4 - C5 1.39

C4 - C9 1.40

C5 - C6 1.38

C6 - O11 1.36

C6 - C7 1.40

C7 - C8 1.40

C8 - C9 1.38

C2 - N10
1.37 (Represents C-NH2 in the amino

derivative)

Bond Angles (°) and Dihedral Angles (°)
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Atom Trio/Quartet Angle (°)

C7 - S1 - C2 91.5

N3 - C2 - S1 115.3

C4 - N3 - C2 110.8

C5 - C4 - N3 131.2

C9 - C4 - N3 109.8

O11 - C6 - C5 117.3

O11 - C6 - C7 122.1

C9 - C8 - C7 - S1 0.0

C5 - C6 - C7 - C8 179.9

Note: The data presented is for 2-cyano-6-hydroxybenzothiazole and serves as a

representative model for the geometric parameters of the 2-Amino-6-hydroxybenzothiazole
core.

Quantum Chemical Properties
Theoretical calculations have been employed to determine the quantum chemical properties of

2-Amino-6-hydroxybenzothiazole, which are crucial for understanding its reactivity and

potential as a corrosion inhibitor.

Table 2: Calculated Quantum Chemical Indices for 2-
Amino-6-hydroxybenzothiazole
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Parameter Value

Energy of Highest Occupied Molecular Orbital

(EHOMO)
-5.78 eV

Energy of Lowest Unoccupied Molecular Orbital

(ELUMO)
-1.23 eV

Energy Gap (ΔE) 4.55 eV

Dipole Moment (μ) 3.58 Debye

Computational Methodology
The theoretical data presented in this guide are primarily derived from Density Functional

Theory (DFT) calculations. A typical computational protocol for investigating the structure and

properties of 2-Amino-6-hydroxybenzothiazole is outlined below.

Protocol for Quantum Chemical Calculations
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

[1][2]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is

a widely employed method for such calculations.[1][2]

Basis Set: A high-level basis set, such as 6-311++G(d,p), is recommended to ensure

accuracy in the calculated geometric and electronic properties.[1]

Geometry Optimization: The initial molecular structure of 2-Amino-6-hydroxybenzothiazole
is fully optimized without any symmetry constraints to find the global minimum on the

potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies)

and to obtain theoretical infrared (IR) spectra.

Electronic Property Calculation: Following geometry optimization, single-point energy

calculations are performed to determine electronic properties such as HOMO-LUMO
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energies, dipole moment, and Mulliken population analysis.

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to

calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then

converted to chemical shifts for comparison with experimental data.[1]

Initial Molecular Structure
(2-Amino-6-hydroxybenzothiazole)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))
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Confirm Minimum Energy Structure
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A typical workflow for the computational analysis of 2-Amino-6-hydroxybenzothiazole.

Molecular Visualization
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The three-dimensional structure of 2-Amino-6-hydroxybenzothiazole, as determined by

computational methods, is depicted below. This visualization highlights the planar nature of the

benzothiazole ring system and the spatial orientation of the amino and hydroxyl functional

groups.

A 2D representation of the 2-Amino-6-hydroxybenzothiazole molecular structure.

Conclusion
Theoretical studies provide a powerful framework for understanding the fundamental structural

and electronic characteristics of 2-Amino-6-hydroxybenzothiazole. The data and

methodologies presented in this guide offer a solid foundation for researchers and

professionals engaged in the exploration of this molecule for various applications. While a

complete set of theoretical data for the title compound remains to be consolidated in the

literature, the analysis of closely related analogs provides significant and actionable insights.

Future computational work should focus on generating and publishing a comprehensive set of

optimized geometrical and spectroscopic data for 2-Amino-6-hydroxybenzothiazole to further

aid in its scientific and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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